1-Amprr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amprr is a synthetic compound with unique chemical properties that have garnered significant interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amprr typically involves a multi-step process. The initial step often includes the formation of a precursor compound through a series of reactions involving common reagents such as aldehydes, ketones, and amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the efficient separation and purification of the compound, ensuring that it meets the stringent quality standards required for commercial use .
Chemical Reactions Analysis
Types of Reactions
1-Amprr undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amprr has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-Amprr involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-Amprr is often compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as this compound analogs, structurally related amines, and substituted benzene derivatives.
Uniqueness: This compound stands out due to its higher stability, broader range of reactivity, and potential for diverse applications in research and industry .
Properties
CAS No. |
150473-01-1 |
---|---|
Molecular Formula |
C25H34N6O9 |
Molecular Weight |
562.58 |
IUPAC Name |
2-amino-6-[(1R)-1-[4-[(2S,3S,4R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,3,4-trihydroxypentyl]anilino]ethyl]-7-methyl-1H-pteridin-4-one |
InChI |
InChI=1S/C25H34N6O9/c1-10(17-11(2)28-22-18(29-17)23(38)31-25(26)30-22)27-13-5-3-12(4-6-13)7-14(33)19(35)15(34)9-39-24-21(37)20(36)16(8-32)40-24/h3-6,10,14-16,19-21,24,27,32-37H,7-9H2,1-2H3,(H3,26,28,30,31,38)/t10-,14+,15-,16-,19+,20-,21-,24+/m1/s1 |
InChI Key |
AECQMTWOUJIFDR-QNQFMRPXSA-N |
SMILES |
CC1=NC2=C(C(=O)N=C(N2)N)N=C1C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
1-(4-((1-(2-amino-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-(1-ribofuranosyl)ribitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.